N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Medicinal Chemistry SCD1 Inhibition Patent Landscape

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide (CAS 892365-06-9) is a synthetic heterocyclic small molecule (C14H14N2O3S, MW 290.34) that integrates a 2,4-dimethyl-1,3-thiazole-5-carboxamide pharmacophore with a 1,3-benzodioxol-5-ylmethyl substituent. The compound belongs to the broader class of thiazole-5-carboxamide derivatives, which have been patented for applications ranging from cancer chemotherapy to fungicidal and SCD1-inhibitory uses.

Molecular Formula C14H14N2O3S
Molecular Weight 290.34 g/mol
Cat. No. B14986301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
Molecular FormulaC14H14N2O3S
Molecular Weight290.34 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C)C(=O)NCC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C14H14N2O3S/c1-8-13(20-9(2)16-8)14(17)15-6-10-3-4-11-12(5-10)19-7-18-11/h3-5H,6-7H2,1-2H3,(H,15,17)
InChIKeyYWBZGCRFBOEZTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Benzodioxol-5-ylmethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide – Structural Identity and Baseline Properties


N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide (CAS 892365-06-9) is a synthetic heterocyclic small molecule (C14H14N2O3S, MW 290.34) that integrates a 2,4-dimethyl-1,3-thiazole-5-carboxamide pharmacophore with a 1,3-benzodioxol-5-ylmethyl substituent . The compound belongs to the broader class of thiazole-5-carboxamide derivatives, which have been patented for applications ranging from cancer chemotherapy to fungicidal and SCD1-inhibitory uses [1][2]. The combination of a methylenedioxybenzyl moiety with a dimethylthiazole scaffold is structurally analogous to fragments found in several bioactive series, yet publicly available quantitative activity data specific to this exact compound remain extremely limited.

Why N-(1,3-Benzodioxol-5-ylmethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide Cannot Be Interchanged with Generic Thiazole-5-Carboxamides


Thiazole-5-carboxamide derivatives exhibit profound biological divergence depending on the N-substituent. Even within closely related series, replacement of the benzodioxol-5-ylmethyl group with a simple benzyl, phenyl, or heteroaryl substituent can invert target selectivity, alter pharmacokinetic profiles, or abolish activity entirely [1]. For example, structurally related 2,4-dimethylthiazole-5-carboxamides show fungicidal activities ranging from negligible to 100% control against Erysiphe graminis at 500 mg/L solely as a function of the N-aryl substituent [2]. Therefore, generic procurement of any available thiazole-5-carboxamide as a substitute for N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide carries a material risk of functional non-equivalence in both research and industrial contexts.

Quantitative Differentiation Evidence for N-(1,3-Benzodioxol-5-ylmethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide


Structural Uniqueness Within the 2,4-Dimethylthiazole-5-Carboxamide Patent Space

Among the 2,4-dimethylthiazole-5-carboxamide derivatives disclosed in patent families covering SCD1 inhibition and cancer chemotherapy, N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide (CAS 892365-06-9) is structurally distinguishable by its methylenedioxybenzyl substituent, which is absent in the majority of exemplified analogs that feature simple phenyl, halogenated benzyl, or heteroaryl groups [1][2]. This substituent introduces a hydrogen-bond-accepting dioxole ring that can engage distinct residues in target binding pockets. No other compound with this exact N-substitution pattern is explicitly claimed in the major SCD1 or anticancer thiazole-5-carboxamide patent families.

Medicinal Chemistry SCD1 Inhibition Patent Landscape

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile

The 1,3-benzodioxol-5-ylmethyl substituent increases both molecular weight and the number of hydrogen bond acceptors relative to simpler N-benzyl-2,4-dimethylthiazole-5-carboxamides. The target compound (C14H14N2O3S, MW 290.34) contains 5 H-bond acceptors (3 from the dioxole, 1 from the amide carbonyl, 1 from the thiazole nitrogen) compared to 3 H-bond acceptors for N-benzyl-2,4-dimethylthiazole-5-carboxamide (C13H14N2OS, MW 246.33) . This difference in hydrogen-bonding capacity and lipophilicity (estimated cLogP difference of approximately +0.3 to +0.5 units for the benzodioxol analog) can significantly influence membrane permeability, solubility, and target engagement.

Physicochemical Properties Drug-likeness ADME

Fungicidal Activity Context from 2,4-Dimethylthiazole-5-Carboxamide Congeners

While direct fungicidal data for the target compound are not publicly available, a closely related series of N-(benzo[b][1,4]oxazin-6-yl)-2,4-dimethylthiazole-5-carboxamides demonstrates that N-substituent identity dictates fungicidal potency, with select analogs achieving 95–100% control of wheat powdery mildew (Erysiphe graminis) at 500 mg/L [1]. Compounds 3e (95.5% control) and 3g (100% control) carry specific substituents on the oxazine ring that are structurally unrelated to the benzodioxol-5-ylmethyl group, underscoring that the target compound's distinctive benzodioxol moiety is expected to produce a unique activity profile that cannot be extrapolated from other N-substituted analogs.

Agrochemical Fungicide Crop Protection

SCD1 Inhibitor Pharmacophore Alignment: Benzodioxole as a Privileged Fragment

Benzodioxole-containing compounds have been disclosed as SCD1 inhibitors in multiple patent families, and the 2,4-dimethylthiazole-5-carboxamide scaffold is represented among known SCD1 inhibitors (e.g., thiazole-4-acetic acid derivatives with liver-selective SCD1 inhibition) [1][2]. The convergence of these two privileged fragments in the target compound suggests potential SCD1 inhibitory activity. However, no IC50, Ki, or cellular activity data for this specific compound against SCD1 have been published. The closest SCD1-active thiazole-5-carboxamide analogs (e.g., CHEMBL1080559, IC50 = 76 nM in rat liver microsomes) [3] differ substantially in their N-substituents, preventing direct potency inference.

Metabolic Disease SCD1 Inhibition Lipid Metabolism

Best-Fit Application Scenarios for N-(1,3-Benzodioxol-5-ylmethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide Based on Available Evidence


Medicinal Chemistry SAR Expansion of Thiazole-5-Carboxamide SCD1 Inhibitor Series

For research groups pursuing structure–activity relationship (SAR) studies around the thiazole-5-carboxamide SCD1 inhibitor chemotype, this compound introduces a methylenedioxybenzyl substituent not represented among the extensively exemplified analogs in patent literature. As established in Section 3 (Evidence Item 4), the benzodioxole fragment is a recognized privileged structure in SCD1 inhibitor design, and its incorporation into the 2,4-dimethylthiazole-5-carboxamide scaffold offers a rational extension of existing SAR [1]. Procurement of this specific compound enables interrogation of hydrogen-bonding interactions between the dioxole oxygen atoms and residues in the SCD1 active site that cannot be probed with simpler N-benzyl or N-phenyl analogs.

Agrochemical Fungicide Lead Generation with Novel N-Substitution Pattern

Agricultural chemistry programs seeking novel fungicidal leads within the 2,4-dimethylthiazole-5-carboxamide class should consider this compound as a candidate for primary screening. As demonstrated in Section 3 (Evidence Item 3), N-substituent variation in this scaffold produces fungicidal activities spanning from negligible to 100% control of Erysiphe graminis at 500 mg/L [2]. The benzodioxol-5-ylmethyl group represents a structural departure from previously tested N-aryl substituents (e.g., benzooxazin-6-yl, substituted phenyl), potentially conferring a distinct spectrum of activity and offering freedom-to-operate advantages over already-claimed substitution patterns.

Physicochemical Property Benchmarking in ADME Assay Panels

The compound's intermediate lipophilicity (estimated cLogP ~2.1) and elevated hydrogen-bond acceptor count (HBA = 5) relative to simpler N-benzyl-2,4-dimethylthiazole-5-carboxamides make it a valuable tool compound for ADME assay panels. As quantified in Section 3 (Evidence Item 2), the ΔHBA = +2 and ΔMW = +44.01 compared to the benzyl analog allow researchers to systematically assess the impact of increased hydrogen-bonding capacity on membrane permeability (e.g., PAMPA, Caco-2), microsomal stability, and plasma protein binding within a controlled scaffold context.

Anticancer Screening Libraries Targeting MMP-9 or Related Metalloproteinase Pathways

Benzodioxole-containing thiazole derivatives have been evaluated as MMP-9 inhibitors in the context of anticancer drug discovery, with certain N-(1,3-benzodioxol-5-ylmethyl)-substituted analogs demonstrating MMP-9 inhibitory effects [3]. While direct MMP-9 inhibition data for this specific compound are not publicly available, the structural congruence with the benzodioxol-5-ylmethyl pharmacophore present in MMP-9-active series supports its inclusion in focused screening libraries targeting matrix metalloproteinase pathways in oncology research.

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.